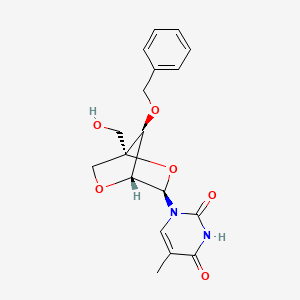
3'-o-Benzyl-2'-o,4'-c-methylene-5-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-o-Benzyl-2’-o,4’-c-methylene-5-methyluridine is a synthetic nucleoside analog. Nucleosides are fundamental components of nucleic acids, which are essential for storing and transmitting genetic information in living organisms. This compound is a modified version of uridine, a naturally occurring nucleoside, and features unique structural modifications that enhance its properties for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-o-Benzyl-2’-o,4’-c-methylene-5-methyluridine typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribose moiety are protected using benzyl groups to prevent unwanted reactions.
Formation of the Methylenecyclopropane Ring: A key step involves the formation of the methylenecyclopropane ring at the 2’ and 4’ positions of the ribose. This is achieved through a ring-closing metathesis reaction.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the uridine base using methylation reagents.
Deprotection: The final step involves the removal of the benzyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of 3’-o-Benzyl-2’-o,4’-c-methylene-5-methyluridine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3’-o-Benzyl-2’-o,4’-c-methylene-5-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-hydroxyimide organocatalysts.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: N-hydroxyimide organocatalysts in the presence of iron salts.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or aldehydes.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the benzyl groups.
Wissenschaftliche Forschungsanwendungen
3’-o-Benzyl-2’-o,4’-c-methylene-5-methyluridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of nucleic acid structure and function, as well as in the development of antisense oligonucleotides.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
Wirkmechanismus
The mechanism of action of 3’-o-Benzyl-2’-o,4’-c-methylene-5-methyluridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid function. The compound targets specific enzymes involved in nucleic acid synthesis and metabolism, leading to the inhibition of viral replication or cancer cell proliferation. The methylenecyclopropane ring and methyl group modifications enhance its binding affinity and specificity for these molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-o-Methyluridine: Another modified nucleoside with a methyl group at the 2’ position.
4’-c-Ethylene-bridged Nucleic Acid (ENA): Features a covalent tether between the 2’ and 4’ positions of the ribose.
Locked Nucleic Acid (LNA): Contains a methylene bridge between the 2’ oxygen and the 4’ carbon of the ribose.
Uniqueness
3’-o-Benzyl-2’-o,4’-c-methylene-5-methyluridine is unique due to its specific structural modifications, including the benzyl group at the 3’ position and the methylenecyclopropane ring at the 2’ and 4’ positions. These modifications confer enhanced stability, binding affinity, and specificity compared to other similar compounds, making it a valuable tool in various scientific and medical applications.
Eigenschaften
IUPAC Name |
1-[(1S,3R,4R,7S)-1-(hydroxymethyl)-7-phenylmethoxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-11-7-20(17(23)19-15(11)22)16-13-14(18(9-21,26-16)10-25-13)24-8-12-5-3-2-4-6-12/h2-7,13-14,16,21H,8-10H2,1H3,(H,19,22,23)/t13-,14+,16-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUHCZCTBOPIRO-KKBFJZEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8113055.png)
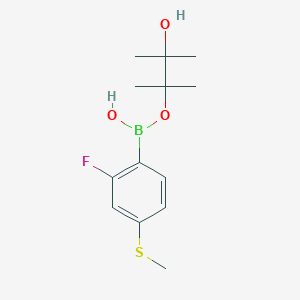
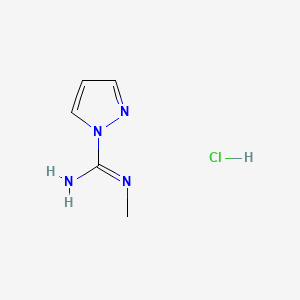
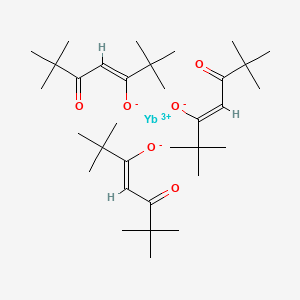
![rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B8113073.png)
![(1S,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B8113081.png)
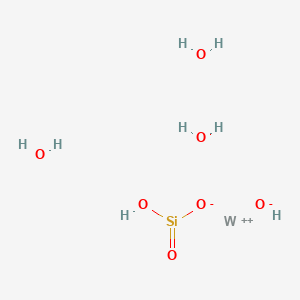
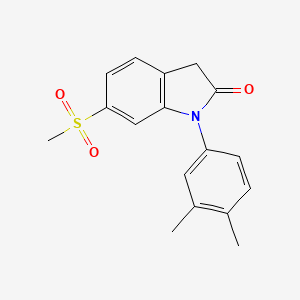
![tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B8113106.png)
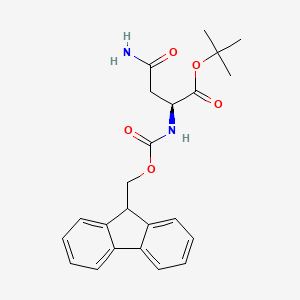
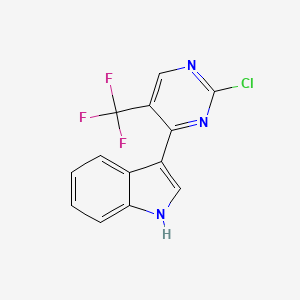
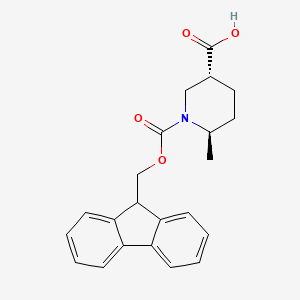
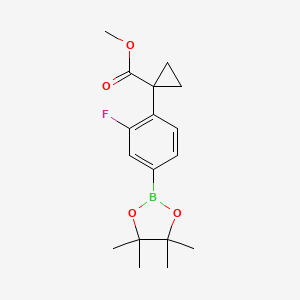
![N-(1-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B8113156.png)
